Cy 3 (Non-Sulfonated)

Descripción general

Descripción

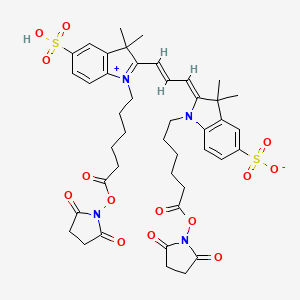

Cy 3 (Non-Sulfonated), also known as Cyanine3, is a traditional fluorescent label for proteins and nucleic acids . It is an amine-reactive fluorescent dye used as a fluorescent marker for proteins and nucleic acids .

Synthesis Analysis

Cy3 hydrazide is a carbonyl-reactive dye, an analog of Cy3® hydrazide. Cyanine3 dyes have been used to label biological molecules for fluorescence imaging and other fluorescence-based biochemical analysis .Molecular Structure Analysis

Cyanines are a synthetic dye family belonging to the polymethine group. They are a conjugated system between two nitrogen atoms; in each resonance structure, exactly one nitrogen atom is oxidized to an iminium . The Cyanines can be classified into Streptocyanines, Hemicyanines, and Closed cyanines .Chemical Reactions Analysis

Cy3 azide is a non-sulfonated dye ready for use in Click Chemistry reactions, which can be detected by various fluorometers, imagers, and microscopes . The fluorescence efficiency of Cy3 shows better enhancement compared to Cy5 because the former is the faster molecular rotor .Physical And Chemical Properties Analysis

Cy3 Non-Sulfonated (Cyanine3) has a molecular weight of 456.62. It has an excitation maximum at 555 nm and an emission maximum at 569 nm. Its extinction coefficient is 1500001 and its quantum yield is 0.151 . It is not water-soluble and is mainly used for labeling oligos, peptides, and other small molecules .Aplicaciones Científicas De Investigación

Methods of Application or Experimental Procedures: The fluorescence efficiency of Cy3 and Cy5 was investigated in several ways, including the comparison of fluorescence efficiencies of two cyanine dyes sCy3 and sCy5 with the introduction of a sulfonyl substituent in the aromatic ring as well as covalently bound to T10 oligonucleotides .

Results or Outcomes: The results show that because of the different lengths of the polymethine chains between the aromatic rings of the dyes, cis–trans -isomerization has a much greater effect on the Cy3 molecule than on the Cy5 molecule, while the effect of aggregation is also significant . A stronger increase in fluorescence intensity was observed for the non-sulfonated dyes, which were initially more hydrophobic .

Methods of Application or Experimental Procedures: In one study, the sequence-dependence of Cy3 and Cy5 dyes was investigated in the context of 3′ terminally labeled single-stranded oligonucleotides, by preparing the complete permutation library of the 5 consecutive nucleotides immediately adjacent to the dye .

Results or Outcomes: The study found that G-rich motifs dominate the high fluorescence range, while C-rich motifs lead to significant quenching . GCGC patterns were uncovered in the extreme top range of fluorescence, a feature specific to 3ʹ-Cy3 and Cy5 oligonucleotides .

Methods of Application or Experimental Procedures

The specific methods of application can vary depending on the protein of interest and the experimental design. Generally, the protein is first purified, and then the Cy 3 dye is covalently attached to the protein using a suitable coupling chemistry .

Results or Outcomes

The labeled protein can then be used in a variety of experimental setups to study its behavior. The fluorescence of the Cy 3 dye allows for the visualization and tracking of the protein in these experiments .

Methods of Application or Experimental Procedures

In this application, the Cy 3 dye is typically added to a solution containing the DNA of interest. The dye molecules intercalate between the base pairs of the DNA, resulting in an increase in fluorescence .

Results or Outcomes: The enhanced fluorescence can be used to study various properties of the DNA, such as its structure, conformational changes, and interactions with other molecules .

Methods of Application or Experimental Procedures: In a typical FRET experiment, two molecules are labeled with a pair of dyes, one serving as the donor and the other as the acceptor . When the donor dye is excited, it may transfer energy to the acceptor dye, causing it to emit fluorescence .

Results or Outcomes: The efficiency of this energy transfer depends on the distance between the two dyes, making FRET a powerful tool for measuring distances at the nanoscale . This can be particularly useful in studying the structure and dynamics of biopolymers .

Methods of Application or Experimental Procedures: In cellular imaging, Cy3 can be conjugated to a variety of biomolecules, including proteins and nucleic acids . These labeled molecules can then be introduced into cells and visualized using fluorescence microscopy .

Results or Outcomes: The resulting images can reveal the location and movement of the labeled molecules within the cell, providing valuable information about cellular structures and processes .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E,3E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H50N4O14S2/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOQEZWSNFNUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50N4O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

911.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cy 3 (Non-Sulfonated) | |

CAS RN |

146397-20-8 | |

| Record name | Cy 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146397-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

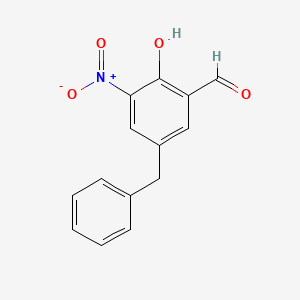

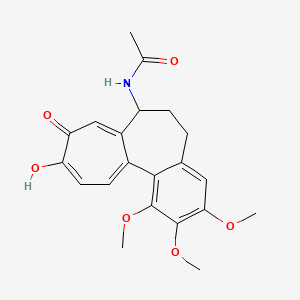

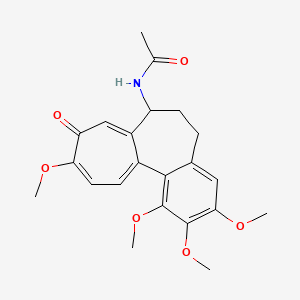

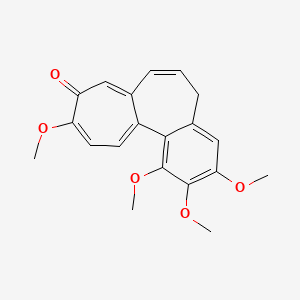

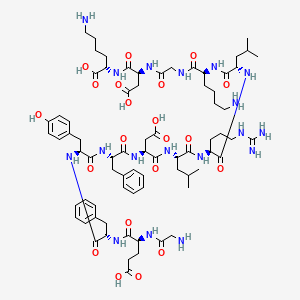

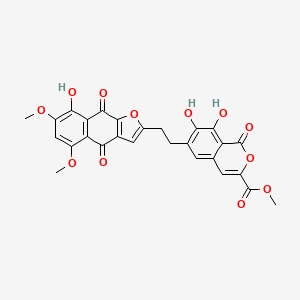

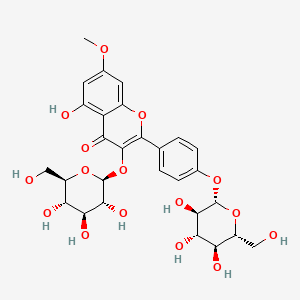

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-5-[(2e)-3,7-Dimethylocta-2,6-Dien-1-Yl]-4,6-Dihydroxy-2-Methylbenzaldehyde](/img/structure/B1669299.png)

![2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one](/img/structure/B1669304.png)